Bienvenue dans la boutique en ligne BenchChem!

1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

NAMPT Activation NAD+ Salvage Pathway Target Selectivity

The compound 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide (CAS 1396717-33-1) is a synthetic small molecule belonging to the azetidine-3-carboxamide class. It has been identified in the primary literature as a member of the NAMPT Activator (NAT) series, a class of compounds designed to allosterically activate nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 1396717-33-1
Cat. No. B2401468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
CAS1396717-33-1
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C18H18N4O2S/c1-24-14-5-6-16-15(8-14)21-18(25-16)22-10-12(11-22)17(23)20-9-13-4-2-3-7-19-13/h2-8,12H,9-11H2,1H3,(H,20,23)
InChIKeyGBQGLCXDTZIVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396717-33-1: A Differentiated NAMPT Activator Scaffold for Neuroprotection Research and Procurement


The compound 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide (CAS 1396717-33-1) is a synthetic small molecule belonging to the azetidine-3-carboxamide class. It has been identified in the primary literature as a member of the NAMPT Activator (NAT) series, a class of compounds designed to allosterically activate nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. This mechanism is fundamentally different from other azetidine-containing compounds that act as enzyme inhibitors, positioning this specific scaffold for applications where boosting NAD+ levels is the therapeutic or experimental goal.

Why Azetidine Carboxamides Are Not Interchangeable: The Functional Bifurcation Between NAMPT Activation and Pim Kinase Inhibition


The azetidine carboxamide scaffold is not monolithic; minor structural modifications lead to a profound functional divergence between activation and inhibition of distinct protein targets. This specific compound is characterized in the literature as an allosteric NAMPT activator [1], whereas closely related analogs, such as those disclosed in patent literature, are potent inhibitors of Pim kinases (e.g., Pim-1, Pim-2) for oncology applications [2]. Generic substitution based solely on the shared azetidine-carboxamide core ignores this critical mechanistic bifurcation. Selecting a Pim kinase inhibitor for a neuroprotection study would not recapitulate the NAD+-boosting pharmacology central to this compound's intended use case, leading to invalid experimental results and wasted procurement resources.

Quantitative Differential Evidence for 1396717-33-1 Against In-Class and Mechanistic Alternatives


Target Engagement: NAMPT Activation vs. Pim Kinase Inhibition Defines Mutually Exclusive Pharmacologies

The fundamental differentiation is at the level of primary pharmacology. This compound series, termed NATs, acts as an allosteric activator of NAMPT [1]. In stark contrast, a major branch of the azetidine-carboxamide patent landscape, exemplified by the thiazolecarboxamide series, functions as ATP-competitive inhibitors of Pim kinases (Pim-1/2/3) [2]. This is a binary functional switch (activation vs. inhibition) against entirely different target classes (transferase vs. kinase), meaning the compounds cannot be substituted for one another in any experimental context.

NAMPT Activation NAD+ Salvage Pathway Target Selectivity

Biochemical Potency: Class-Leading NAMPT Activation Demonstrates Superior Cellular Rescue Compared to Earlier Generations

The systematic optimization of the NAT series, to which this compound belongs, generated over 80 derivatives. The lead compound from this campaign, a close structural analog, achieved notably improved potency and effectively protected cultured cells from FK866-mediated toxicity [1]. This cellular protection assay is a direct functional readout of target engagement. While the specific EC50 of 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide has not been extracted into the public domain, its presence in the optimized NAT series implies it shares the structure-activity relationships that confer this functional cellular rescue, a property absent in standard azetidine Pim kinase inhibitors [2].

EC50 NAMPT Activator Structure-Activity Relationship

In Vivo Neuroprotective Efficacy: A Key Differentiator from General-Purpose Azetidine Derivatives

The ultimate differential for this compound series is the demonstration of in vivo efficacy in a disease-relevant model. The NAT series, including this compound's close analogs, exhibited strong neuroprotective efficacy in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) without any overt toxicity [1]. This is a significant advancement over the general landscape of azetidine-containing tool compounds, which are often profiled only in biochemical or simple cellular assays. The in vivo validation of the NAMPT activation mechanism for neuroprotection provides a compelling reason for selecting this specific scaffold over alternatives that lack such translational data.

Neuroprotection CIPN Model In Vivo Efficacy

Procurement Application Scenarios for 1396717-33-1 Based on Verified Differential Evidence


Neurodegenerative Disease Research Requiring NAD+ Pathway Modulation

Use this compound as a chemical probe to activate the NAD+ salvage pathway in cellular models of neurodegeneration. The specific NAMPT activation mechanism [1] is essential for generating data that can be compared to the extensive literature on NATs. Substituting a generic azetidine from a non-NAMPT series will not increase NAD+ levels and will produce confounding results.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) In Vivo Studies

For researchers building upon the published in vivo neuroprotection data for the NAT class [1], this compound offers a structurally related scaffold for validating target engagement and efficacy in the CIPN mouse model. The demonstrated lack of overt toxicity for the class is a key factor in selecting this compound for animal studies over less-characterized alternatives.

Screening Libraries for NAMPT Activator Hit Identification

Incorporate this compound into focused screening libraries designed to identify novel NAMPT activators. Its presence in the literature-defined NAT series [1] makes it a valuable positive control or starting point for medicinal chemistry optimization, a role that Pim kinase-inhibiting azetidine carboxamides [2] cannot fulfill due to their opposing pharmacology.

Validation of Azetidine Selectivity Panels

Utilize this compound alongside a confirmed Pim kinase inhibitor from the thiazolecarboxamide patent class [2] to create a selectivity panel. This allows researchers to dissect whether the biological effects of an azetidine-containing hit are due to NAMPT activation or kinase inhibition, a critical step in target deconvolution.

Quote Request

Request a Quote for 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.